molecular formula C21H16N2O4 B1662692 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID CAS No. 10129-16-5

2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID

Cat. No.: B1662692
CAS No.: 10129-16-5
M. Wt: 360.4 g/mol
InChI Key: QNNOKAUNPFYKNS-UHFFFAOYSA-N
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Description

2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID is an organic compound with the molecular formula C21H16N2O4 and a molecular weight of 360.36 g/mol . This compound is characterized by its complex structure, which includes benzamide and benzoic acid moieties. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID typically involves the reaction of 2-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl derivative, which subsequently reacts with another molecule of 2-aminobenzoic acid to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

  • 2-Aminobenzophenone-2-carboxylic acid
  • 2-Anthraniloylbenzoic acid
  • 2-(2-Aminobenzoyl)benzoic acid

Comparison: 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in scientific research .

Properties

CAS No.

10129-16-5

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(2-benzamidobenzoyl)amino]benzoic acid

InChI

InChI=1S/C21H16N2O4/c24-19(14-8-2-1-3-9-14)22-17-12-6-4-10-15(17)20(25)23-18-13-7-5-11-16(18)21(26)27/h1-13H,(H,22,24)(H,23,25)(H,26,27)

InChI Key

QNNOKAUNPFYKNS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O

Synonyms

2-[2-(2-benzoylamino)-benzoylamino]benzoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaOH (aq, 2 M, 0.7 mL) was added to a stirred solution of ester 23a (53.1 mg, 0.14 mmol) in pyridine (0.7 mL) at room temperature. After 3 h, the reaction was diluted with DCM and washed with HCl (3×, 1 M in brine), NaHCO3 (aq, sat), brine and dried over Na2SO4 before being purified by preparative HPLC to give acid 23b in 70% yield (35 mg).
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
ester
Quantity
53.1 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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